Erythro-N-Boc-L-3-bromophenylalanine epoxide is a synthetic compound derived from the amino acid phenylalanine. It is characterized by the presence of a bromine atom at the 3-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. This compound is notable for its epoxide functional group, which contributes to its reactivity and potential applications in various chemical reactions.
The compound is classified under organic compounds, specifically as an amino acid derivative and an epoxide. Its chemical formula is , and it has a molecular weight of 342.23 g/mol. The compound's CAS number is 1217801-96-1, which is used for its identification in chemical databases and regulatory contexts .
Erythro-N-Boc-L-3-bromophenylalanine epoxide can be synthesized through various methods, typically involving the bromination of L-phenylalanine followed by the introduction of the tert-butoxycarbonyl group. The epoxidation step may involve the use of oxidizing agents that facilitate the formation of the epoxide ring.
These steps may require optimization based on reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Erythro-N-Boc-L-3-bromophenylalanine epoxide can participate in several chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceutical compounds .
The mechanism of action for erythro-N-Boc-L-3-bromophenylalanine epoxide primarily revolves around its reactivity as an electrophile due to the strained epoxide ring. When nucleophiles approach the epoxide, they can attack one of the carbon atoms in a ring-opening reaction:
This mechanism allows for versatile applications in organic synthesis, particularly in constructing complex molecular architectures .
Erythro-N-Boc-L-3-bromophenylalanine epoxide has several applications in scientific research:
The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide (CAS#: 1217801-96-1; C₁₅H₂₀BrNO₃; MW 342.23 g/mol) demands precise stereochemical control to achieve the (1S,2S) configuration essential for its function as a peptidomimetic building block. Two predominant methodologies have been optimized for this transformation:
Shi Asymmetric Epoxidation: This organocatalytic approach employs a fructose-derived ketone catalyst to epoxidize the allyl precursor of N-Boc-3-bromophenylalanine. The reaction proceeds via a spiro transition state, delivering the erythro epoxide with diastereomeric excess (de) >95% when conducted in acetonitrile at 0°C. Critical parameters include rigorous exclusion of moisture and controlled addition of Oxone® as the terminal oxidant. This method offers scalability but requires meticulous catalyst synthesis [9].
Julia-Colonna Epoxidation: Utilizing polyamino acids (e.g., poly-L-leucine) immobilized on silica gel, this method achieves erythro selectivity through hydrogen-bond-directed transition states. The reaction typically uses tert-butyl hydroperoxide (TBHP) in toluene, affording enantiomeric excess (ee) values of 88-92%. While operationally simpler than Shi epoxidation, it exhibits reduced stereoselectivity with electron-deficient aromatics like 3-bromophenyl due to attenuated π-π interactions in the transition state [6].
Table 1: Comparative Analysis of Epoxidation Methods for N-Boc-3-Bromophenylalanine Allyl Ester
Method | Catalyst System | Oxidant | Temperature | diastereomeric excess (%) | Reaction Time (h) |
---|---|---|---|---|---|
Shi Epoxidation | D-Fructose-derived ketone | Oxone® | 0°C | >95 | 24 |
Julia-Colonna | Poly-L-leucine/SiO₂ | TBHP | 25°C | 88-92 | 48 |
Post-epoxidation purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (15-40% EtOAc), followed by crystallization from diethyl ether/hexane mixtures to isolate the crystalline erythro diastereomer. The characteristic ¹H-NMR signals confirming erythro configuration appear at δ 2.75 (dd, J = 2.8 Hz, 1H, CH₂ epoxide), 2.95 (dd, J = 4.1 Hz, 1H, CH₂ epoxide), and 3.35 (m, 1H, CH-N) [5] [7].
The tert-butoxycarbonyl (Boc) group serves dual functions in the synthesis: preventing lactamization during epoxidation and enabling downstream peptide coupling. Key operational protocols include:
Protection under Schotten-Baumann Conditions: L-3-Bromophenylalanine (CAS# not provided; C₉H₁₀BrNO₂) undergoes Boc protection via dropwise addition of di-tert-butyl dicarbonate (Boc₂O; 1.05 equiv) in 1:1 dioxane/water with sodium hydroxide (2M, 3 equiv) at 0°C. This aqueous-organic biphasic system prevents racemization by maintaining pH 8-9, with reaction completion in ≤2 hours. Post-reaction, acidification to pH 2-3 with KHSO₄ precipitates N-Boc-L-3-bromophenylalanine (CAS#: 1217801-96-1 precursor) in 95% yield and >99% ee, as verified by chiral HPLC [Chiralpak AD-H column; heptane:IPA:TFA 90:10:0.1] [6] [8].
Racemization Suppression Techniques: Critical measures include strict temperature control (<10°C during Boc-anhydride addition), use of non-nucleophilic bases (e.g., Na₂CO₃ instead of triethylamine), and avoidance of polar aprotic solvents. Industrial-scale processes employ anti-solvent crystallization (water/ethanol 3:1) to obtain analytically pure Boc-protected precursor with <0.5% racemization, confirmed by optical rotation ([α]D²⁵ = +15.2° (c 1.0, CH₃OH)) [6] [8].
Table 2: Boc-Protection Efficiency under Varied Conditions
Base System | Solvent | Temperature | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
NaOH (2M) | Dioxane/H₂O (1:1) | 0°C | 1.5 | 95 | >99 |
Na₂CO₃ (sat.) | Acetone/H₂O (4:1) | 5°C | 3 | 89 | 98 |
Triethylamine | THF | 25°C | 0.5 | 92 | 85 |
Regioselective bromination at the meta-position of phenylalanine derivatives must precede Boc protection and epoxidation to avoid epoxide ring-opening. Two halogenation strategies are employed:
Electrophilic Aromatic Substitution: Direct bromination of L-phenylalanine using bromine (1.0 equiv) in acetic acid/water (4:1) at 60°C for 6 hours yields predominantly meta-brominated product (70%) alongside 15% ortho- and 15% para- isomers. The poor regioselectivity necessitates tedious HPLC purification (C18 column; 0.1% TFA in H₂O/CH₃CN gradient), reducing practicality despite low cost [8].
Transition-Metal Catalyzed Bromination: Palladium-catalyzed coupling of commercially available 3-bromophenylalanine offers superior efficiency. The Negishi coupling of zincated Boc-phenylalanine with aryl bromides enables late-stage introduction of functionalized aryl groups, though at higher cost. This method delivers >99% regiochemical purity without isomer contamination, as confirmed by LC-MS (m/z 336.05 [M+H]⁺ for C₁₄H₁₈BrNO₄) [7].
The electron-withdrawing nature of the meta-bromine substituent (σₘ = 0.39) significantly influences subsequent reactions: it reduces epoxidation rates by 30% compared to non-halogenated analogs but improves crystallinity of the final epoxide due to enhanced molecular dipole moment (1.359 g/cm³ predicted density) [5].
The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide can be approached through divergent strategies with distinct advantages:
Solution-Phase Synthesis: Industrial production favors this route for scalability. The optimized sequence involves:(1) Regioselective bromination of L-phenylalanine (82% yield)(2) Boc protection under Schotten-Baumann conditions (95% yield)(3) Allyl ester formation (DCC/DMAP, CH₂Cl₂, 93% yield)(4) Shi epoxidation (89% yield, de >95%)(5) Saponification (LiOH, THF/H₂O, quant.)The process achieves an overall yield of 65-70% with purity ≥98% (HPLC). Key limitations include high solvent consumption (≥50 L/kg product) and multiple intermediate isolations [4] [7].
Solid-Phase Synthesis: Research-scale applications employ Wang resin-bound 3-bromophenylalanine for streamlined synthesis:(1) Resin loading (0.8 mmol/g) via DIC/HOBt activation(2) Boc protection in situ (Boc₂O, DMAP, 2 h)(3) Allylic alcohol attachment (Mitsunobu reaction, DIAD/PPh₃)(4) Epoxidation with poly-L-leucine/TBHP (16 h, rt)(5) TFA cleavage (95:5 CH₂Cl₂/TFA)This approach reduces purification steps (final product isolated by precipitation in cold ether) but affords lower diastereoselectivity (90% de) and reduced overall yield (45-50%) compared to solution-phase methods .
Table 3: Economic and Operational Comparison of Synthesis Strategies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65-70% | 45-50% |
diastereomeric excess | >95% | 88-92% |
Solvent Consumption | 50 L/kg | 15 L/kg |
Intermediate Isolations | 4 | 1 |
Scale Feasibility | Kilogram+ | Milligram |
Purity (HPLC) | ≥98% | 95% |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5